
BIS THF Nitro Derivative 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“BIS THF Nitro Derivative 1” is a chemical compound with the molecular formula C13H13NO7 and a molecular weight of 295.3 . Its chemical name is (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate . It is an impurity of bis-THF-derived compounds that act as HIV-aspartyl protease inhibitors .
Molecular Structure Analysis
The molecular structure of “BIS THF Nitro Derivative 1” is represented by the SMILES notation: O=C(OC1=CC=C(N=O)C=C1)O[C@H]2C@([H])[C@]3([H])OC2 . Unfortunately, no further details about the molecular structure analysis are available in the retrieved results.Wissenschaftliche Forschungsanwendungen
Energetic and Explosive Materials
Derivatives of 4,4'-bis(5-nitro-1,2,3-2H-triazole) have shown promise as energetic materials, outperforming other fully carbon-nitrated bis(azoles) in detonation performance. These derivatives were synthesized and characterized, revealing superior properties for energetic applications (He & Shreeve, 2015).
Organic Semiconductors
1,7-Dinitroperylene bisimides and 1-nitroperylene bisimides, characterized by FT-IR, NMR, UV–vis spectra, and thermogravimetric analyses, showed stability up to 260 °C. Their quasi-reversible one-electron reductions in THF suggest their potential as stable n-type organic semiconductors for applications resistant to ambient oxidation (Chen & Chow, 2010).
High-Energy Density Materials (HEDMs)
Bis-azole derivatives, characterized by high nitrogen content and heat of formation, have been identified as candidates for HEDMs. The design and theoretical analysis of these compounds highlight their potential in energetic applications due to their predicted high detonation performance and insensitivity to external stimuli (Pu et al., 2020).
Polymerization Catalysis
Nickel complexes derived from N-(5,6,7-trihydroquinolin-8-ylidene)nitroarylamine ligands showed high activities in ethylene polymerization. The study on the influence of THF and pyridine as common solvent impurities on these complexes' catalytic behavior provides insights into optimizing catalytic systems for polymer production (Zhang et al., 2011).
Nitroaromatic Explosive Detection
Novel polytriphenylamines derivatives with tetraphenylethylene (TPE) units have been developed for the sensitive detection of nitroaromatic explosives like TNT. Their high fluorescence quantum yields and distinct AIE effect demonstrate potential for practical applications in explosive detection (Dong et al., 2018).
Eigenschaften
CAS-Nummer |
288296-64-0 |
|---|---|
Produktname |
BIS THF Nitro Derivative 1 |
Molekularformel |
C13H13NO7 |
Molekulargewicht |
295.24 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate](/img/structure/B600805.png)
![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B600811.png)
![5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride](/img/structure/B600813.png)
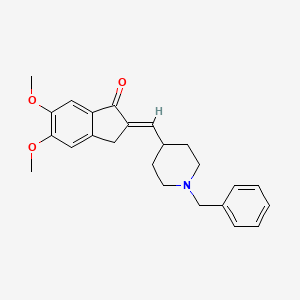
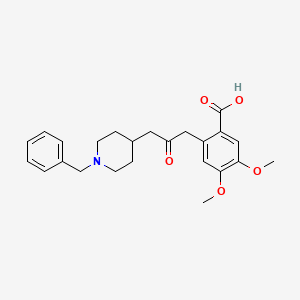
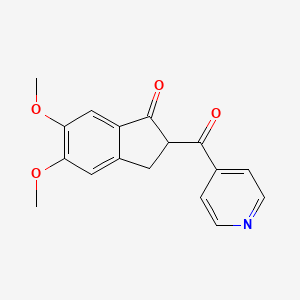
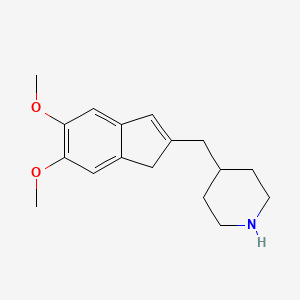
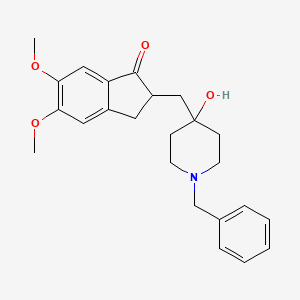
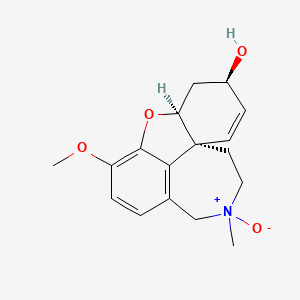
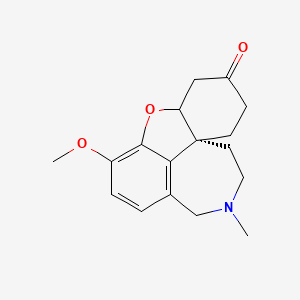
![2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B600827.png)